molecular formula C7H12N2O B1528361 N-(2-cyanoethyl)-N-ethylacetamide CAS No. 4271-91-4

N-(2-cyanoethyl)-N-ethylacetamide

Cat. No.: B1528361
CAS No.: 4271-91-4
M. Wt: 140.18 g/mol
InChI Key: FUPJECGLLNCKMB-UHFFFAOYSA-N
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Description

N-(2-Cyanoethyl)-N-ethylacetamide is an acetamide derivative featuring a nitrogen atom substituted with an ethyl group and a 2-cyanoethyl group.

Properties

IUPAC Name

N-(2-cyanoethyl)-N-ethylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O/c1-3-9(7(2)10)6-4-5-8/h3-4,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUPJECGLLNCKMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCC#N)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901298724
Record name N-(2-Cyanoethyl)-N-ethylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901298724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4271-91-4
Record name N-(2-Cyanoethyl)-N-ethylacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4271-91-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(2-Cyanoethyl)-N-ethylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901298724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-cyanoethyl)-N-ethylacetamide typically involves the reaction of ethylamine with acrylonitrile, followed by acetylation. The reaction conditions often include the use of a base such as sodium hydroxide to facilitate the nucleophilic addition of ethylamine to acrylonitrile, forming N-(2-cyanoethyl)ethylamine. This intermediate is then acetylated using acetic anhydride or acetyl chloride to yield this compound.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions: N-(2-cyanoethyl)-N-ethylacetamide can undergo various chemical reactions, including:

    Oxidation: The cyano group can be oxidized to form amides or carboxylic acids.

    Reduction: The cyano group can be reduced to primary amines using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation can be employed.

    Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base.

Major Products Formed:

    Oxidation: Amides or carboxylic acids.

    Reduction: Primary amines.

    Substitution: Various substituted amides or nitriles.

Scientific Research Applications

Chemistry: N-(2-cyanoethyl)-N-ethylacetamide is used as an intermediate in the synthesis of more complex organic molecules. It can serve as a building block for pharmaceuticals and agrochemicals.

Biology: In biological research, this compound can be used to study the effects of nitrile-containing compounds on biological systems. It may also be used in the development of enzyme inhibitors.

Industry: In the industrial sector, this compound can be used in the production of polymers and other materials. Its reactivity makes it a valuable component in various chemical processes.

Mechanism of Action

The mechanism of action of N-(2-cyanoethyl)-N-ethylacetamide involves its interaction with molecular targets through its cyano and acetamide groups. The cyano group can participate in nucleophilic addition reactions, while the acetamide group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents on Nitrogen Molecular Formula Key Applications/Properties Reference
N-(2-Cyanoethyl)-N-ethylacetamide Ethyl, 2-cyanoethyl C₇H₁₂N₂O Intermediate in organic synthesis* [Inferred]
N,N-Diethylacetamide Two ethyl groups C₆H₁₃NO Polar aprotic solvent
N-(2-Cyanoethyl)-N-methylacetamide Methyl, 2-cyanoethyl C₆H₁₀N₂O Materials science research
N,N-Diethyl-2-cyanoacetamide Two ethyl groups + α-cyano C₇H₁₂N₂O Pharmaceutical intermediates
Zaleplon Ethyl, complex aryl-pyrimidine C₁₇H₁₅N₅O Sedative hypnotic (GABA modulation)

Notes:

  • N,N-Diethylacetamide () lacks the nitrile group, resulting in lower polarity and broader use as a solvent.
  • Zaleplon () highlights the pharmacological relevance of N-ethylacetamide motifs in drug design, though its cyano group is part of a pyrazolopyrimidine ring rather than a side chain.

Physicochemical and Toxicological Profiles

Table 2: Comparative Properties

Property This compound N,N-Diethylacetamide N,N-Diethyl-2-cyanoacetamide
Boiling Point (°C) ~250–300 (estimated) 186–188 220–225
Solubility in Water Moderate (polar nitrile group) Miscible Low
Toxicity Not fully characterized* Low acute toxicity Limited data
Key Reactivity Nucleophilic nitrile participation Inert solvent Cyano-group reactivity

Notes:

  • The nitrile group in this compound may participate in nucleophilic additions or cyclization reactions, similar to N,N-diethyl-2-cyanoacetamide ().
  • Toxicity data are sparse for cyanoethyl-substituted acetamides; however, 2-Cyano-N-[(methylamino)carbonyl]acetamide () cautions that thorough toxicological studies are lacking for such compounds.

Biological Activity

N-(2-cyanoethyl)-N-ethylacetamide is an organic compound that has garnered interest in various fields of biological research due to its potential applications as a pharmaceutical intermediate and its effects on biological systems. This article delves into the biological activity of this compound, exploring its mechanisms of action, biochemical pathways, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a cyano group and an acetamide group. Its molecular formula is C5_5H8_8N2_2O, with a molecular weight of 112.13 g/mol. The compound's structure allows it to participate in various chemical reactions, making it a versatile building block in organic synthesis.

PropertyValue
Molecular FormulaC5_5H8_8N2_2O
Molecular Weight112.13 g/mol
SolubilitySoluble in organic solvents
Boiling PointNot readily available

The precise mechanism of action for this compound is not fully elucidated; however, it is believed to influence neurotransmitter systems similar to related compounds. For instance, N-(2-cyanoethyl)-2-phenylethylamine, a structurally similar compound, has been shown to affect concentrations of noradrenaline, dopamine, and serotonin in the brain. This suggests that this compound may also interact with these neurotransmitter systems, potentially serving as a prodrug that metabolizes into active forms that exert biological effects.

Biochemical Pathways

Research indicates that compounds containing cyano groups can modulate various biochemical pathways. For example, studies on related nitrile-containing compounds have shown their potential in the development of enzyme inhibitors. This positions this compound as a candidate for further investigation in drug development.

Pharmacokinetics

While specific pharmacokinetic data on this compound is limited, related compounds have demonstrated significant bioavailability and distribution characteristics. For instance, N-(2-cyanoethyl)-2-phenylethylamine has been shown to elevate brain concentrations of its active metabolites significantly. Understanding the pharmacokinetics of this compound will be crucial for its potential therapeutic applications.

Study 1: Neurotransmitter Modulation

A study examining the effects of nitrile-containing compounds on neurotransmitter levels highlighted that similar compounds could lead to prolonged alterations in neurotransmitter concentrations. This suggests that this compound may have comparable effects, warranting further exploration into its impact on mental health and neurological disorders.

Study 2: Enzyme Inhibition Potential

Research on enzyme inhibitors derived from nitrile compounds has indicated promising results in cancer treatment models. This opens avenues for this compound to be investigated as a potential anti-cancer agent through its ability to inhibit specific enzymes involved in tumor growth.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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